molecular formula C26H23N3O2S B2832675 N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide CAS No. 1020246-06-3

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide

Cat. No.: B2832675
CAS No.: 1020246-06-3
M. Wt: 441.55
InChI Key: WBNJCAIJWPRWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with an o-tolyl group (ortho-methylphenyl) at position 2 and an oxide group at position 4. This compound is hypothesized to exhibit bioactivity due to the presence of the pyrazole ring (known for anti-inflammatory and kinase inhibitory properties) and the diphenylacetamide group, which is common in ligands targeting G-protein-coupled receptors or enzymes .

Properties

IUPAC Name

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2S/c1-18-10-8-9-15-23(18)29-25(21-16-32(31)17-22(21)28-29)27-26(30)24(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-15,24H,16-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNJCAIJWPRWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide typically involves the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Oxido Group: The oxido group is often introduced via oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the o-Tolyl Group: This step usually involves a Friedel-Crafts alkylation reaction where the thieno[3,4-c]pyrazole core is reacted with o-tolyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Diphenylacetamide Moiety: The final step involves the acylation of the intermediate with diphenylacetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The oxido group can undergo further oxidation to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reagents like tin(II) chloride or hydrogenation over palladium catalysts.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, palladium on carbon with hydrogen gas.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.

Biology

Biologically, N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Its ability to interact with specific molecular targets makes it a valuable lead compound in drug discovery.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism of action of N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The oxido group and aromatic rings facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several benzothiazole- and pyrazole-derived acetamides, as evidenced by patents and synthetic reports. Below is a detailed analysis:

Table 1: Key Structural Differences and Hypothesized Effects

Compound Name Core Structure Substituents Potential Functional Impact Source
Target Compound Thieno[3,4-c]pyrazole oxide - 2-(o-tolyl)
- 5-oxido
- 2,2-diphenylacetamide
Enhanced metabolic stability (oxide group)
Increased lipophilicity (o-tolyl)
Possible receptor binding (diphenylacetamide)
N/A
N-(benzothiazole-2-yl)-2,2-diphenylacetamide (Compound 37) Benzothiazole - 2,2-diphenylacetamide
- Unsubstituted benzothiazole
High binding affinity (rigid benzothiazole core)
Moderate solubility (lack of polar groups)
EP 3 348 550A1
N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide Benzothiazole - 6-sulfamoyl
- 2,2-diphenylacetamide
Improved solubility (sulfamoyl)
Potential antibacterial activity (sulfonamide moiety)
EP 3 348 550A1
N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide Thieno[3,4-c]pyrazole oxide - 2-(o-tolyl)
- 5-oxido
- 2-(trifluoromethyl)benzamide
Enhanced electron-withdrawing effects (CF₃)
Reduced metabolic degradation (fluorine substitution)
PubChem

Key Findings:

Core Heterocycle Differences: The thieno[3,4-c]pyrazole oxide core in the target compound may confer distinct electronic properties compared to benzothiazole derivatives (e.g., Compound 37). Benzothiazole derivatives (e.g., N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide) often exhibit antimicrobial or anticancer activity due to their planar aromatic systems, which facilitate DNA intercalation or enzyme inhibition .

Substituent Effects :

  • The o-tolyl group in the target compound increases steric bulk and lipophilicity, which may improve blood-brain barrier penetration compared to unsubstituted analogs.
  • Sulfamoyl or nitro groups in benzothiazole derivatives (e.g., N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide) introduce polar or electron-deficient regions, enhancing solubility or reactivity toward nucleophilic targets .
  • The trifluoromethyl group in the PubChem analog () likely improves metabolic stability and binding affinity through hydrophobic and electrostatic interactions .

Diphenylacetamide Motif :

  • This group is conserved across multiple compounds (e.g., Compound 37, N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide) and is hypothesized to act as a pharmacophore for receptor binding. The diphenyl configuration may mimic natural ligands in steric and electronic environments .

Biological Activity

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, supported by various studies and data.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. Its molecular formula is C22H23N3O3SC_{22}H_{23}N_{3}O_{3}S, and it possesses unique functional groups that may contribute to its pharmacological effects.

Antioxidant Activity

Research has indicated that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. A study assessed the protective effects of these compounds against oxidative stress induced by 4-nonylphenol in red blood cells of Clarias gariepinus (African catfish). The results showed that the thieno[3,4-c]pyrazole compounds significantly reduced erythrocyte malformations compared to control groups exposed to 4-nonylphenol alone. The percentage of altered erythrocytes was notably lower in treated groups:

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno Compound (7a)12 ± 1.03
Thieno Compound (7b)0.6 ± 0.16
Thieno Compound (7e)28.3 ± 2.04
Thieno Compound (7f)3.7 ± 0.37
Thieno Compound (8)29.1 ± 3.05

These findings suggest that the compound may serve as a potential antioxidant agent in mitigating oxidative damage in aquatic species .

Antimicrobial Activity

In addition to antioxidant properties, compounds within the thieno[3,4-c]pyrazole class have been evaluated for antimicrobial activity. Various derivatives have shown effectiveness against a range of bacterial strains, indicating their potential use in developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The structural characteristics allow it to bind effectively to these targets, potentially leading to inhibition or modulation of their activity.

Case Studies

Several studies have explored the biological activity of similar thieno[3,4-c]pyrazole derivatives:

  • Study on Antioxidant Properties : A study highlighted the role of thieno[2,3-c]pyrazole compounds as antioxidants against toxic substances in aquatic organisms .
  • Antimicrobial Evaluation : Research has shown that derivatives exhibit promising antimicrobial properties against various pathogens .

Q & A

Basic: How can researchers optimize the synthesis yield of this compound?

Answer:
The synthesis involves multi-step reactions, including the formation of the thieno[3,4-c]pyrazole core followed by functional group substitutions. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during substitution reactions .
  • Temperature control : Optimize reaction temperatures to minimize side reactions (e.g., 60–80°C for cyclization steps) .
  • Catalysts : Use Lewis acids (e.g., BF₃·Et₂O) to accelerate ring-closing steps .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity .

Basic: What analytical methods are critical for confirming the compound’s structure?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of o-tolyl, diphenylacetamide, and thienopyrazole moieties .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding reactivity and binding interactions .

Basic: How can solubility challenges be addressed in biological assays?

Answer:
Solubility varies with solvent polarity:

Solvent Solubility
DMSOHigh (>10 mM)
EthanolModerate (~2 mM)
WaterLow (<0.1 mM)

For in vitro studies, pre-dissolve in DMSO (≤1% v/v) and dilute in assay buffer . For in vivo work, use surfactants (e.g., Tween-80) or cyclodextrin-based formulations .

Advanced: What mechanistic hypotheses explain its potential biological activity?

Answer:
The compound’s sulfonamide and thienopyrazole groups suggest interactions with:

  • Enzyme targets : Inhibition of cyclooxygenase (COX) or kinases via H-bonding with catalytic residues .
  • Receptor binding : Structural analogs show affinity for GABAₐ receptors due to hydrophobic π-π stacking .
    Validate via:
  • Docking studies : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR) .
  • Kinetic assays : Measure IC₅₀ against recombinant enzymes .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies may arise from assay conditions or structural analogs. Mitigate by:

  • Standardized protocols : Use identical cell lines (e.g., HEK293) and incubation times .
  • Metabolite profiling : LC-MS to rule out degradation products .
  • Comparative studies : Test against structurally similar compounds (e.g., N1-(2-phenyl-thienopyrazol-3-yl) derivatives) to isolate functional group contributions .

Advanced: What strategies are effective for designing derivatives with enhanced activity?

Answer:

  • Functional group substitution : Replace o-tolyl with electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects .
  • Heterocycle modification : Substitute thienopyrazole with pyrazolo[3,4-d]pyrimidine to enhance π-stacking .
  • Prodrug approaches : Introduce ester linkages to improve bioavailability .

Basic: What safety precautions are essential during handling?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • PPE : Nitrile gloves and lab coats to prevent dermal exposure .
  • Storage : Keep in airtight containers at -20°C under inert gas (N₂ or Ar) .

Advanced: How to evaluate stability under varying pH and temperature?

Answer:

  • pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC at 24/48/72 hours .
  • Thermal stability : Use TGA/DSC to determine decomposition temperatures (>150°C suggests suitability for lyophilization) .

Advanced: Can computational modeling predict its pharmacokinetic properties?

Answer:
Yes. Use tools like:

  • SwissADME : Predict logP (lipophilicity) and BBB permeability .
  • Molecular dynamics simulations : Analyze binding free energy with targets (e.g., COX-2) using GROMACS .
  • CYP450 inhibition : Use PreADMET to assess metabolic liabilities .

Advanced: What in vitro assays are recommended for initial biological screening?

Answer:

  • Anti-inflammatory : Measure TNF-α suppression in LPS-stimulated macrophages .
  • Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ < 10 µM suggests potency) .
  • Enzyme inhibition : Fluorescence-based assays for COX-2 or kinase activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.